molecular formula C14H28O2Si B3153856 4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone CAS No. 76711-58-5

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone

Cat. No.: B3153856
CAS No.: 76711-58-5
M. Wt: 256.46 g/mol
InChI Key: VTOKHDNDXNAPBN-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone is an organic compound that features a cyclohexanone core with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone typically involves the protection of the hydroxyl group on 3,3-dimethylcyclohexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the silylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the silylation process. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone is widely used in scientific research for various applications:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules and natural products.

    Medicine: It is employed in the development of pharmaceuticals and drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions using fluoride ions, which attack the silicon atom, leading to the cleavage of the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyldimethylsiloxy-1-butanol
  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethylsilanol

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylcyclohexanone is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the cyclohexanone core. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of hydroxyl groups are required .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2Si/c1-13(2,3)17(6,7)16-12-9-8-11(15)10-14(12,4)5/h12H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOKHDNDXNAPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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